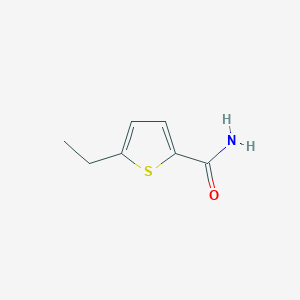
Methyl 5-chloro-2-(vinyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 5-chloro-2-(vinyloxy)benzoate is an organic compound with a molecular formula of C10H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a chlorine atom, and the hydrogen atom at the 2nd position is replaced by an ethenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(vinyloxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Ethenylation: The hydroxyl group at the 2nd position is replaced by an ethenoxy group using a suitable ethenylating agent under basic conditions.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity. The process involves:
Reactors: Large-scale reactors with temperature and pressure control.
Catalysts: Use of acid catalysts for esterification.
Purification: The product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Methyl 5-chloro-2-(vinyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The ethenoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ethenoxy group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under neutral or basic conditions.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
科学的研究の応用
Methyl 5-chloro-2-(vinyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-chloro-2-(vinyloxy)benzoate involves its interaction with specific molecular targets. The ethenoxy group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chlorine atom can also participate in halogen bonding, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethenoxy group.
Methyl 5-chloro-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of an ethenoxy group.
Methyl 5-chloro-2-nitrobenzoate: Similar structure but with a nitro group instead of an ethenoxy group.
Uniqueness
Methyl 5-chloro-2-(vinyloxy)benzoate is unique due to the presence of the ethenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The ethenoxy group can undergo unique reactions and interactions, making this compound valuable in various applications.
特性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
methyl 5-chloro-2-ethenoxybenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h3-6H,1H2,2H3 |
InChIキー |
XDNXIDFOTRYGNM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OC=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methylprop-2-enamide](/img/structure/B8474955.png)

![1-Butanol,4-(imidazo[1,2-a]pyridin-5-yloxy)-](/img/structure/B8474962.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-1H-imidazole](/img/structure/B8474968.png)




![3-(2,5-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8475008.png)
![tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate](/img/structure/B8475010.png)
![2-[(4-Fluoro-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B8475015.png)



